molecular formula C7H4Br2F3N B1409980 3,4-Dibromo-5-(trifluoromethyl)aniline CAS No. 1803786-53-9

3,4-Dibromo-5-(trifluoromethyl)aniline

Cat. No. B1409980
CAS RN: 1803786-53-9
M. Wt: 318.92 g/mol
InChI Key: SKDXDOUEBVTAQL-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-(trifluoromethyl)aniline is a useful research chemical . It has been used to synthesize 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion .


Synthesis Analysis

3,4-Dibromo-5-(trifluoromethyl)aniline is a research chemical that can be purchased from various suppliers for a variety of research applications . The synthesis of this compound might involve the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .


Molecular Structure Analysis

The molecular formula of 3,4-Dibromo-5-(trifluoromethyl)aniline is C7H4Br2F3N . The average mass is 318.917 Da .


Chemical Reactions Analysis

3,4-Dibromo-5-(trifluoromethyl)aniline has been used in the preparation of various compounds. For instance, it has been used to synthesize 2-hydroxydiarylamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dibromo-5-(trifluoromethyl)aniline include a molecular weight of 318.92 g/mol . The compound is a solid crystal .

Scientific Research Applications

1. Application in Organic Synthesis

3,5-Bis(trifluoromethyl)aniline has been used as a highly efficient monodentate transient directing group for palladium-catalyzed dehydrogenative cross-coupling of benzaldehydes with arenes. This method enables the synthesis of diverse 9-fluorenones with high yields and regioselectivities under mild conditions (Wang et al., 2019).

2. Vibrational Analysis for NLO Materials

Trifluoromethyl-substituted anilines like 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline have been studied for their vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies help in understanding the molecular structure and its implications for Non-Linear Optical (NLO) materials (Revathi et al., 2017).

3. Development of Novel Organic Compounds

Trifluoromethyl-substituted anilines are key in synthesizing new isoxazoles and 1,3,5-triazines. These compounds are synthesized through a reaction with dianions derived from various oximes, highlighting the role of trifluoromethyl groups in organic chemistry (Strekowski et al., 1995).

4. Spectroscopic Studies for Electronic Properties

Studies using spectroscopic techniques like FT-IR and FT-Raman on compounds such as 4-nitro-3-(trifluoromethyl)aniline have provided insights into their vibrational, structural, thermodynamic, and electronic properties. These studies are crucial for understanding the molecular and electronic properties influenced by substituents like fluorine and amino groups (Saravanan et al., 2014).

5. Novel Synthetic Methods in Organic Chemistry

Research has shown new methods for synthesizing complex organic compounds like 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. This involves reactions of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines with diethyl malonate, showcasing the versatility of trifluoromethyl-anilines in organic syntheses (Gong & Kato, 2004).

6. Liquid Crystal Research

Trifluoromethyl-substituted anilines have been used in the synthesis of new liquid crystal derivatives. The compounds exhibit stable smectic phases and high orientational order, contributing significantly to the field of liquid crystal research (Miyajima et al., 1995).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s advised to avoid contact with skin and eyes, and not to breathe dust, mist, or vapors .

properties

IUPAC Name

3,4-dibromo-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDXDOUEBVTAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252963
Record name Benzenamine, 3,4-dibromo-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-5-(trifluoromethyl)aniline

CAS RN

1803786-53-9
Record name Benzenamine, 3,4-dibromo-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803786-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3,4-dibromo-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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